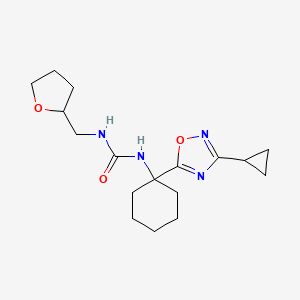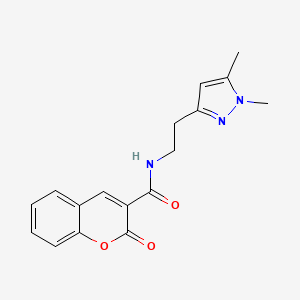
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of DPC is not fully understood. However, studies have suggested that DPC inhibits the activity of COX-2 by binding to its active site. This binding prevents the conversion of arachidonic acid to prostaglandins, ultimately leading to the suppression of inflammation. DPC has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
DPC has been shown to possess both biochemical and physiological effects. Biochemically, DPC inhibits the activity of COX-2, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. Physiologically, DPC has been reported to suppress inflammation, induce apoptosis in cancer cells, and inhibit angiogenesis.
実験室実験の利点と制限
One advantage of using DPC in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the inflammatory response. Additionally, DPC has been reported to exhibit anti-cancer and antimicrobial properties, making it a potential candidate for the development of new therapeutics. However, one limitation of using DPC in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research of DPC. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and colitis. Another direction is to explore its anti-cancer properties and its potential use in combination with other chemotherapeutic agents. Additionally, further research is needed to understand the mechanism of action of DPC and its effects on different signaling pathways.
合成法
The synthesis of DPC involves the condensation of 3-acetyl-4-hydroxycoumarin and 1,5-dimethyl-3-pyrazolecarboxaldehyde in the presence of acetic acid and ethanol. The reaction is refluxed for several hours, and the resulting product is purified through column chromatography. The yield of the synthesis is reported to be around 60-70%.
科学的研究の応用
DPC has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that DPC inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, ultimately resulting in the suppression of inflammation. DPC has also been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, DPC has been shown to possess antimicrobial activity against a range of bacteria and fungi.
特性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-9-13(19-20(11)2)7-8-18-16(21)14-10-12-5-3-4-6-15(12)23-17(14)22/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWDSGYJNTDCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

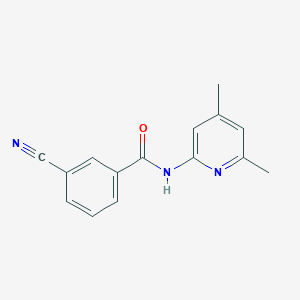
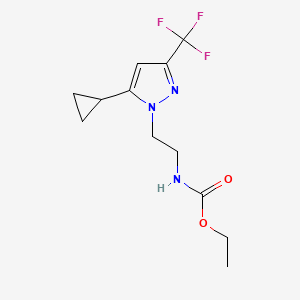
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)

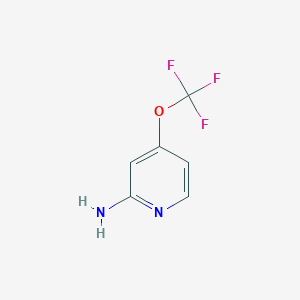
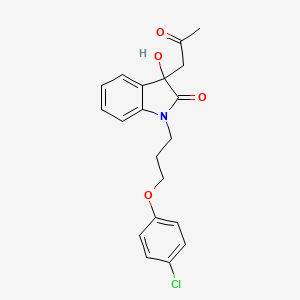
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)
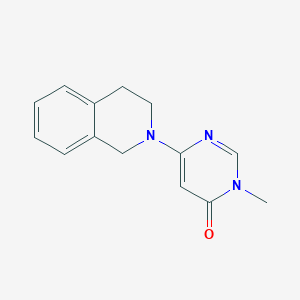
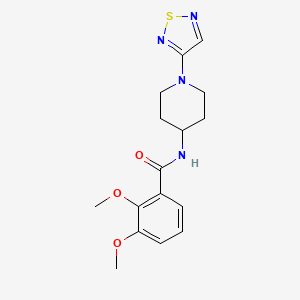
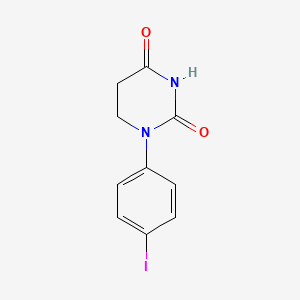
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
